2-iso-4-DMEQ

Description

Based on nomenclature, 2-iso-4-DMEQ likely refers to a benzoquinone derivative with methoxy (-OCH₃) groups at positions 2 and 4, arranged in an iso configuration (e.g., branching or stereochemical variation). Such compounds are often synthesized for applications in medicinal chemistry or materials science due to their redox activity and stability .

Key properties inferred from analogs in and include:

- Synthesis: Oxidation of phenolic precursors (e.g., using nitrosyl disulfonate in acidic media) yields quinones, as seen in the synthesis of Irisquinone (87% purity, 205 mg yield) .

- Characterization: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming substituent positions and purity .

Properties

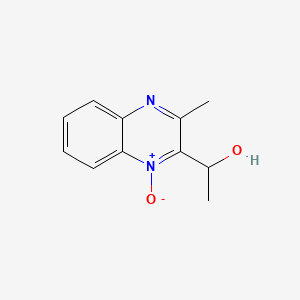

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanol |

InChI |

InChI=1S/C11H12N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3 |

InChI Key |

POJRWMZVKLKOTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2[N+](=C1C(C)O)[O-] |

Origin of Product |

United States |

Preparation Methods

The preparation of 2-iso-4-DMEQ involves the metabolism of Mequindox in vivo. The metabolic pathways include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof These processes occur naturally within the tissues of animals treated with Mequindox

Chemical Reactions Analysis

2-iso-4-DMEQ undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-iso-4-DMEQ has several scientific research applications, including:

Chemistry: It is used to study the metabolic pathways of Mequindox and related compounds. Understanding these pathways can help in the development of new drugs and treatments.

Biology: The compound is used to investigate the effects of Mequindox and its metabolites on various biological systems. This includes studying their antimicrobial activity and potential toxicity.

Medicine: Research on this compound can contribute to the development of veterinary drugs and treatments for livestock. It can also help in assessing the safety and efficacy of these drugs.

Mechanism of Action

The mechanism of action of 2-iso-4-DMEQ involves its interaction with various molecular targets and pathways. As a metabolite of Mequindox, it retains some of the antimicrobial properties of its parent compound. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with bacterial enzymes and cellular structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects: Irisquinone’s long alkenyl chain enhances lipophilicity, whereas 2-iso-4-DMEQ’s methoxy groups may improve solubility and electronic properties .

- Synthesis Efficiency: Quinones like Irisquinone require multi-step purification (e.g., silica chromatography), while purine derivatives () use automated systems (Biotage SP4) for higher reproducibility .

Physicochemical Properties

Table: Physical and Spectral Properties

Analysis :

- Thermal Stability : Compound 44’s lower melting point (112–114°C) vs. This compound’s higher estimated range suggests stronger intermolecular forces in the latter due to symmetric substituents .

- Spectroscopy: Methoxy protons in this compound would appear as singlets (δH ~3.8), distinct from Irisquinone’s aromatic proton at δH 6.78 .

Functional and Application Differences

- Biological Activity: Irisquinone’s alkenyl chain may enhance membrane permeability for anticancer applications, while this compound’s redox-active quinone core could serve in electron-transfer systems .

- Safety Profile: Though focuses on a different compound (2-amino-4-chlorobenzenethiol), it underscores the need for rigorous hazard assessments for methoxyquinones, particularly regarding reactivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.